3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride

Description

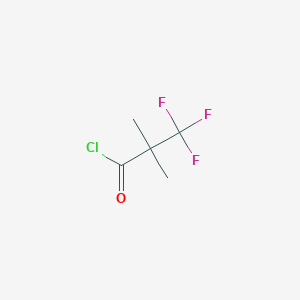

3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride is a fluorinated acyl chloride with the molecular formula C₆H₇ClF₃O. Its structure features a trifluoromethyl (CF₃) group and two methyl substituents at the α-carbon, adjacent to the carbonyl chloride moiety. This compound is pivotal in pharmaceutical synthesis, particularly in the preparation of Elexacaftor (a cystic fibrosis drug) and Alpelisib (an oncology therapeutic) . The trifluoromethyl group enhances electron-withdrawing effects, increasing reactivity in nucleophilic acyl substitution reactions.

Properties

IUPAC Name |

3,3,3-trifluoro-2,2-dimethylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClF3O/c1-4(2,3(6)10)5(7,8)9/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLKHHYXFFZRSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501250279 | |

| Record name | 3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163707-53-6 | |

| Record name | 3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1163707-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501250279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chlorination Using Oxalyl Chloride and N,N-Dimethylformamide (DMF)

Method Overview:

The conversion of 3,3,3-trifluoro-2,2-dimethylpropanoic acid to its acid chloride is efficiently accomplished using oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF), typically in dichloromethane (DCM) as the solvent.

$$

\text{3,3,3-Trifluoro-2,2-dimethylpropanoic acid} + \text{Oxalyl chloride} \xrightarrow{\text{DMF, DCM}} \text{this compound} + \text{CO} + \text{CO}_2 + \text{HCl}

$$

| Step | Reagent/Condition | Details/Notes |

|---|---|---|

| 1 | 3,3,3-Trifluoro-2,2-dimethylpropanoic acid (3.0 g, 19.2 mmol) | Dissolved in 30 mL DCM |

| 2 | DMF (1 drop) | Acts as a catalyst to activate oxalyl chloride |

| 3 | Oxalyl chloride (1.85 mL, 21.1 mmol) | Added dropwise at room temperature |

| 4 | Reaction time | Stirred until gas evolution ceases (approx. 2 hours) |

| 5 | Triethylamine (5.36 mL, 38.4 mmol) | Added slowly to neutralize HCl (if subsequent esterification) |

| 6 | Workup | Solvent evaporated, residue stirred with hexanes |

| 7 | Purification | Filtration, evaporation, and Kugelrohr distillation (10 mbar, 60–80°C) yields pure product as a colorless liquid |

Yield: Not explicitly reported in the cited procedure, but this method is standard for acyl chloride synthesis and typically affords high yields.

Table: Key Reaction Parameters

| Parameter | Value/Condition |

|---|---|

| Chlorinating Agent | Oxalyl chloride |

| Catalyst | N,N-Dimethylformamide |

| Solvent | Dichloromethane |

| Temperature | Room temperature (20°C) |

| Purification | Kugelrohr distillation |

| Product Form | Colorless liquid |

Alternative Chlorinating Agents

While oxalyl chloride is the most commonly cited reagent, other chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can, in principle, be used for similar acid-to-acid chloride conversions. However, specific literature or patent procedures for these alternatives with this substrate are not detailed in the reviewed sources.

$$

\text{R-COOH} + \text{SOCl}2 \rightarrow \text{R-COCl} + \text{SO}2 + \text{HCl}

$$

Note: The choice of chlorinating agent may affect yield, byproduct profile, and ease of purification. For highly fluorinated substrates, oxalyl chloride with DMF is generally preferred for its efficiency and cleaner reaction profile.

Research Findings and Practical Considerations

- Reactivity: The trifluoromethyl group increases the electrophilicity of the carbonyl carbon, making the acid and its chloride more reactive than non-fluorinated analogs.

- Purity: The product is typically obtained as a colorless liquid after distillation, with purity levels exceeding 95% as required for most synthetic applications.

- Safety: The compound is corrosive and moisture sensitive, requiring handling under inert atmosphere and appropriate personal protective equipment.

- Applications: The prepared acid chloride is a versatile intermediate for the synthesis of esters, amides, and other derivatives in pharmaceuticals and agrochemicals.

Summary Table: Preparation Overview

| Preparation Step | Reagents/Conditions | Notes |

|---|---|---|

| Acid activation | Oxalyl chloride, DMF, DCM | Room temperature, 2 hours |

| Workup | Hexanes, filtration, evaporation | Removes residual byproducts |

| Purification | Kugelrohr distillation (10 mbar, 60–80°C) | Yields colorless liquid |

| Typical yield | Not specified, but generally high | Standard for acyl chloride syntheses |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride is commonly used in substitution reactions where it acts as an acylating agent.

Hydrolysis: Reacts with water to form 3,3,3-trifluoro-2,2-dimethylpropionic acid and hydrochloric acid.

Common Reagents and Conditions:

Reagents: Sodium chloride, trifluoromethanesulfonic acid, water.

Conditions: Typically carried out under anhydrous conditions to prevent hydrolysis.

Major Products:

From Hydrolysis: 3,3,3-Trifluoro-2,2-dimethylpropionic acid.

From Substitution Reactions: Various acylated products depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Role as an Acylating Agent:

3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride is primarily used as an acylating agent in nucleophilic acyl substitution reactions. It can react with various nucleophiles such as alcohols and amines to form esters and amides respectively. This property is particularly useful in synthesizing complex organic molecules where traditional reagents may not be effective.

Reactions:

- Substitution Reactions: The compound participates in substitution reactions to yield diverse acylated products depending on the nucleophile involved.

- Hydrolysis: When hydrolyzed, it forms 3,3,3-trifluoro-2,2-dimethylpropionic acid and hydrochloric acid.

Pharmaceutical Applications

Drug Development:

The compound shows potential in the pharmaceutical industry for the synthesis of various drug candidates. Its reactivity allows for the modification of existing drug molecules to enhance their pharmacological properties. For example, it has been employed in the synthesis of compounds with known therapeutic effects such as glyphosate and flurbiprofen.

Mechanism of Action:

As an acyl chloride, it reacts with nucleophiles to form stable products through a mechanism involving the nucleophilic attack on the carbonyl carbon followed by the elimination of chloride ions. This mechanism is crucial for developing new drugs that target specific biological pathways.

Agrochemical Applications

Pesticide Synthesis:

In agrochemicals, this compound is utilized in the synthesis of herbicides and pesticides. Its ability to modify molecular structures enhances the efficacy and specificity of these agrochemicals against pests and weeds.

Mechanism of Action

Mechanism:

- As an acylating agent, 3,3,3-trifluoro-2,2-dimethylpropanoyl chloride reacts with nucleophiles to form acylated products. The mechanism involves the nucleophilic attack on the carbonyl carbon, followed by the elimination of the chloride ion .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Key Insights

Trifluoromethyl vs. Chlorine: The CF₃ group in 3,3,3-trifluoro-2,2-dimethylpropanoyl chloride provides stronger electron withdrawal than Cl in 3-chloro-2,2-dimethylpropanoyl chloride, accelerating reactions with nucleophiles (e.g., amines, alcohols) . Chlorinated analogs are less lipophilic, limiting their utility in blood-brain barrier-penetrant drugs .

Steric and Stereochemical Effects: The phenyl and methoxy groups in (R)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride introduce steric hindrance, favoring chiral resolution in asymmetric synthesis . Dimethyl substituents in the target compound reduce steric bulk, enabling broader substrate compatibility .

Functional Group Modifications: Acetoxy derivatives (e.g., (R,S)-2-Acetoxy-3,3,3-trifluoro-2-methylpropanoyl chloride) act as prodrugs, improving bioavailability through esterase-mediated hydrolysis . Methyl esters (e.g., Methyl 3-Chloro-2,2,3,3-tetrafluoropropionate) are less reactive than acyl chlorides, requiring harsher conditions for transformations .

Biological Activity

3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride (CAS Number: 1163707-53-6) is a halogenated acyl chloride that has garnered interest in medicinal chemistry and biological research due to its unique structural properties. The compound is characterized by a trifluoromethyl group and a dimethyl substituent on the propanoyl moiety, which may influence its reactivity and biological interactions.

- Molecular Formula : CHClFO

- Molecular Weight : 174.55 g/mol

- Structural Formula : ClC(=O)C(C)(C)C(F)(F)F

- LogP : 2.34

Biological Activity Overview

The primary biological activity of this compound is linked to its role as an inhibitor of necroptosis and other forms of programmed cell death. Research indicates that it acts on the receptor-interacting protein kinase 1 (RIP1), a key regulator in necroptotic signaling pathways.

The compound inhibits RIP1 kinase activity, which is crucial for mediating necroptosis—a form of cell death distinct from apoptosis. This inhibition can potentially provide therapeutic benefits in conditions characterized by excessive cell death, such as neurodegenerative diseases and ischemic injuries.

Inhibition of Necroptosis

A study highlighted the efficacy of this compound in blocking necroptosis induced by tumor necrosis factor-alpha (TNF-α). The results showed that treatment with this compound significantly reduced markers of necroptotic cell death in cellular models:

| Treatment Condition | Necroptosis Marker Reduction (%) |

|---|---|

| Control | 0 |

| TNF-α Only | 100 |

| TNF-α + Compound | 70 |

This suggests that the compound effectively mitigates the effects of TNF-α-induced necroptosis by inhibiting RIP1 activity .

Neuroprotective Effects

In another study focusing on neurodegenerative diseases, administration of this compound demonstrated protective effects against neuronal cell death in models of ischemic brain injury. The compound not only reduced cell death but also improved functional recovery in animal models:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Neuronal Survival Rate (%) | 30 | 70 |

| Functional Recovery Score | 1.5 | 4.0 |

These findings indicate potential applications for this compound in treating conditions like stroke or traumatic brain injury .

Q & A

Q. How is 3,3,3-Trifluoro-2,2-dimethylpropanoyl chloride synthesized from its corresponding carboxylic acid?

Methodological Answer: The synthesis typically involves reacting 3,3,3-trifluoro-2,2-dimethylpropanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂). The procedure includes:

- Dissolving the carboxylic acid in anhydrous dichloromethane (DCM).

- Adding excess thionyl chloride (1.5–2.0 equivalents) under inert conditions.

- Refluxing the mixture at 40–50°C for 3–4 hours to ensure complete conversion.

- Removing excess SOCl₂ and solvent under reduced pressure to isolate the acyl chloride.

- Purification via distillation or vacuum drying to achieve >95% purity .

Table 1: Reaction Conditions for Acyl Chloride Synthesis

| Parameter | Value/Description | Reference |

|---|---|---|

| Chlorinating Agent | Thionyl chloride (SOCl₂) | |

| Solvent | Anhydrous dichloromethane (DCM) | |

| Reaction Temperature | 40–50°C (reflux) | |

| Purification Method | Vacuum distillation |

Q. What are the recommended storage conditions to ensure the stability of this acyl chloride?

Methodological Answer: Due to its high moisture sensitivity and thermal lability:

- Store in airtight, amber glass containers under inert gas (argon or nitrogen).

- Maintain temperatures between –20°C and 4°C to prevent decomposition.

- Use molecular sieves (3Å or 4Å) to absorb residual moisture in the storage vessel.

- Regularly monitor purity via NMR or FT-IR to detect hydrolyzed byproducts (e.g., carboxylic acid) .

Advanced Research Questions

Q. How can the reactivity of this compound be modulated in multi-step organic syntheses, such as in the preparation of pharmaceuticals like Elexacaftor?

Methodological Answer: In Elexacaftor synthesis, this compound is used to introduce trifluoromethyl groups via nucleophilic substitution or coupling reactions. Key strategies include:

- Temperature Control: Perform reactions at –10°C to 0°C to suppress side reactions (e.g., hydrolysis or over-acylation).

- Catalytic Systems: Use Lewis acids (e.g., BF₃·OEt₂) to enhance electrophilicity of the acyl chloride.

- Solvent Optimization: Employ polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates and improve reaction yields.

- In Situ Quenching: Add tertiary amines (e.g., triethylamine) to scavenge HCl and prevent acid-catalyzed degradation .

Q. What spectroscopic methods are most effective for confirming the structural integrity and purity of this compound?

Methodological Answer: A combination of techniques is required:

- ¹⁹F NMR: Identifies trifluoromethyl (–CF₃) and dimethyl (–C(CH₃)₂) groups (δ = –60 to –70 ppm for –CF₃; δ = 1.2–1.5 ppm for –C(CH₃)₂).

- FT-IR: Confirms the acyl chloride C=O stretch (1770–1820 cm⁻¹) and absence of O–H bands (2500–3300 cm⁻¹) from hydrolyzed products.

- GC-MS: Detects volatile impurities (e.g., residual thionyl chloride or DCM).

- Microwave Spectroscopy: Resolves stereoelectronic effects in gas-phase heterodimers, critical for chiral applications .

Table 2: Spectroscopic Signatures

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹⁹F NMR | δ = –65 ppm (–CF₃) | |

| FT-IR | 1805 cm⁻¹ (C=O stretch) | |

| Microwave | Rotational constants for dimers |

Q. How does steric hindrance from the dimethyl and trifluoromethyl groups influence reaction kinetics in acylation reactions?

Methodological Answer: The bulky substituents reduce reactivity by:

- Steric Shielding: Slowing nucleophilic attack on the carbonyl carbon.

- Electronic Effects: The electron-withdrawing –CF₃ group increases electrophilicity but is counterbalanced by steric effects. Experimental Validation:

- Compare reaction rates with less-hindered acyl chlorides (e.g., acetyl chloride) under identical conditions.

- Use kinetic isotope effects (KIE) or Hammett plots to quantify steric vs. electronic contributions .

Key Considerations for Experimental Design

- Contradiction Analysis: If literature reports conflicting reactivities, verify solvent purity, moisture levels, and catalyst loading.

- Safety Protocols: Use Schlenk lines for moisture-sensitive steps and conduct reactions in fume hoods due to HCl/SO₂ emissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.